![molecular formula C15H21N3O2 B6444165 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one CAS No. 2640835-63-6](/img/structure/B6444165.png)

1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

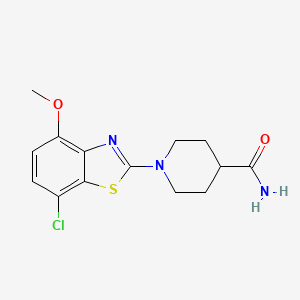

The compound “1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups, including a pyridine ring, an azetidine ring, a piperidine ring, and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine, azetidine, and piperidine rings contribute to the rigidity of the molecule, while the ketone group may participate in various chemical reactions .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The pyridine ring might participate in electrophilic substitution reactions, the azetidine and piperidine rings might undergo ring-opening reactions, and the ketone group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring might increase its polarity and hence its solubility in polar solvents . The ketone group could potentially form hydrogen bonds, influencing its boiling and melting points .Aplicaciones Científicas De Investigación

1-PAP has been studied for its potential applications in the fields of chemistry and biology. In chemistry, it has been used as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a ligand for the synthesis of metal complexes. In biology, it has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.

Mecanismo De Acción

1-PAP acts by inhibiting the activity of certain enzymes. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of pro-inflammatory mediators, and by inhibiting their activity, 1-PAP can reduce inflammation.

Biochemical and Physiological Effects

1-PAP has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurological diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-PAP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in air and moisture. It is also non-toxic and has low volatility. However, it is expensive to purchase commercially, and has limited solubility in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

1-PAP has potential applications in the fields of chemistry and biology. In chemistry, further research could be done to explore its use as a catalyst for the synthesis of heterocyclic compounds and metal complexes. In biology, further research could be done to explore its potential as an anti-inflammatory agent, anti-oxidant, anti-cancer agent, and neuroprotective agent. Additionally, further research could be done to explore its potential for use in the treatment of neurological diseases.

Métodos De Síntesis

1-PAP can be synthesized via a multi-step process. The first step is the reaction of pyridine-4-carboxylic acid with ethyl chloroformate to form the pyridine-4-yloxy ester. This is then reacted with 1-azetidinone to form the 1-PAP molecule. The reaction conditions used for these steps include anhydrous solvents, a catalytic amount of strong base, and a temperature of around 120°C. The reaction is typically complete within 2-3 hours.

Propiedades

IUPAC Name |

1-[4-(3-pyridin-4-yloxyazetidin-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-12(19)17-8-4-13(5-9-17)18-10-15(11-18)20-14-2-6-16-7-3-14/h2-3,6-7,13,15H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQBYYUYLVRTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)

![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)

![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)

![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444131.png)

![1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444132.png)

![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)

![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)

![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)

![4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6444168.png)